Product packaging for Ancistrocongoline D(Cat. No.:CAS No. 455255-22-8)

Ancistrocongoline D

Cat. No.: B12735230
CAS No.: 455255-22-8
M. Wt: 407.5 g/mol
InChI Key: RPYYNECGOSGRFR-HUUCEWRRSA-N
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Description

Ancistrocongoline D is a naphthylisoquinoline alkaloid, a class of unique natural products known for their complex structures and significant bioactivities. These compounds are primarily found in tropical lianas of the Ancistrocladaceae family . While specific biological data for Ancistrogocongoline D is an area of ongoing research, compounds in this family, such as the closely related ancistrolikokines, have demonstrated promising antiausterity activity . This research focus involves selectively inducing cytotoxicity in cancer cells, such as PANC-1 human pancreatic cancer cells, under nutrient-deprived conditions without harming them under normal conditions, highlighting their potential in anticancer drug discovery . Naphthylisoquinoline alkaloids are biosynthesized entirely from acetate-malonate units, making them distinct from other alkaloids . Structurally, they are characterized by a biaryl axis linking the isoquinoline and naphthalene moieties, which can exhibit atropisomerism, adding to their structural complexity . Related alkaloids from the same botanical source have also shown other valuable research activities, including antiplasmodial, antitrypanosomal, and antileishmanial effects . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29NO4 B12735230 Ancistrocongoline D CAS No. 455255-22-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

455255-22-8

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C25H29NO4/c1-13-10-20(29-5)23-17(8-7-9-19(23)28-4)21(13)24-18(27)12-16-11-14(2)26-15(3)22(16)25(24)30-6/h7-10,12,14-15,26-27H,11H2,1-6H3/t14-,15-/m1/s1

InChI Key

RPYYNECGOSGRFR-HUUCEWRRSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2[C@H](N1)C)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(N1)C)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O

Origin of Product

United States

Structural Elucidation of Ancistrocongoline D

Advanced Spectroscopic Methodologies for Stereochemical Assignment

The initial steps in deciphering the molecular architecture of Ancistrocongoline D relied on a suite of advanced spectroscopic methods. These techniques provided crucial information about the compound's molecular weight, elemental composition, and the connectivity of its atoms, laying the groundwork for a complete structural assignment. researchgate.netd-nb.info

Application of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in establishing the molecular formula of this compound. nih.gov This technique provides an extremely accurate measurement of the mass-to-charge ratio of an ionized molecule, allowing for the determination of its elemental composition with a high degree of confidence. For this compound, HRESIMS analysis yielded a molecular formula of C₂₅H₂₉NO₄. nih.gov

Utility of One-Dimensional and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone of the structural elucidation of this compound, providing detailed insights into the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques were employed to piece together the intricate connectivity of the isoquinoline (B145761) and naphthalene (B1677914) moieties. d-nb.infonih.gov

¹H NMR spectra revealed the presence of characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons attached to the stereogenic centers of the tetrahydroisoquinoline core. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were crucial in establishing the connectivity between adjacent protons and across multiple bonds, respectively. For instance, HMBC correlations were vital in confirming the linkage between the isoquinoline and naphthalene units. acs.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule. rsc.org

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

Position δH (ppm) δC (ppm)
1 4.68 (q) 55.2
3 3.95 (m) 50.1
4ax 1.74 (m) 30.5
4eq 2.77 (m) 30.5
1-Me 1.49 (d) 20.1
3-Me 1.08 (d) 15.3
N-Me 2.54 (s) 42.7
2'-Me 2.30 (s) 20.5
OMe 3.93 (s) 56.2
OMe 4.06 (s) 55.8

Data sourced from publicly available spectroscopic information.

Role of Chiroptical Methods, Including Electronic Circular Dichroism (ECD)

While NMR spectroscopy established the relative stereochemistry, the absolute configuration of this compound was determined using chiroptical methods, primarily Electronic Circular Dichroism (ECD). researchgate.netd-nb.info ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional arrangement.

The experimental ECD spectrum of this compound was compared with the spectra of structurally related naphthylisoquinoline alkaloids with known absolute configurations. rsc.org This comparison, often supported by quantum chemical calculations of theoretical ECD spectra, allowed for the unambiguous assignment of the absolute stereochemistry at the stereogenic centers and the chiral axis. dntb.gov.ua The ECD spectrum of this compound exhibited characteristic Cotton effects that were crucial for this assignment. nih.gov

Table 2: Electronic Circular Dichroism (ECD) Data for this compound

λmax (nm) Δε
200 -15.5
214 +14.7
227 +31.8
243 -11.2
268 +0.3
285 +0.9
301 -0.7
310 -0.6

Data represents the wavelength of maximum absorption (λmax) and the corresponding molar circular dichroism (Δε). nih.gov

Chemical Degradation Studies in Structure Determination

To further corroborate the stereochemical assignments, chemical degradation studies were employed. researchgate.netd-nb.info This classical approach involves breaking down the molecule into smaller, more easily identifiable fragments whose stereochemistry can be determined by comparison with authentic standards. For naphthylisoquinoline alkaloids, oxidative degradation is a common method. up.ac.za This process can cleave the molecule at specific points, yielding amino acids or their derivatives from the isoquinoline portion. The absolute configuration of these degradation products can then be determined using chromatographic methods, providing independent confirmation of the stereochemistry at specific centers within the parent molecule.

Definitive Assignment of this compound Stereochemistry

The culmination of data from HRESIMS, NMR spectroscopy, ECD analysis, and chemical degradation studies allowed for the definitive assignment of the complete stereostructure of this compound. researchgate.netacs.orgnih.gov

Elucidation of Isoquinoline and Naphthalene Moiety Linkage

The precise point of connection between the isoquinoline and naphthalene units was determined primarily through HMBC NMR experiments. acs.org These experiments revealed long-range correlations between protons on one moiety and carbons on the other. Specifically, correlations between protons on the naphthalene ring system and quaternary carbons in the isoquinoline part, and vice versa, established the C-5 to C-8' linkage. acs.org This connectivity is a common feature among many naphthylisoquinoline alkaloids isolated from Ancistrocladus species. nih.gov

The combination of these powerful analytical techniques provided an unambiguous and detailed picture of the three-dimensional structure of this compound, a crucial prerequisite for understanding its biological activity and for any future synthetic efforts.

Determination of Stereogenic Centers and Axially Chiral Elements

This compound is a structurally complex quateraryl, meaning it is composed of four aromatic rings. It is a dimer formed from two 5,8′-coupled monomeric naphthylisoquinoline units. researchgate.net These units are linked via a sterically hindered 6′,1′′-connection between their naphthalene portions. researchgate.net This intricate assembly gives rise to a total of seven elements of chirality. researchgate.netresearchgate.net

These chiral elements are categorized as:

Four Stereogenic Centers: A stereogenic center is typically a carbon atom bonded to four different groups, creating a non-superimposable mirror image. libretexts.orgwikipedia.org In this compound, these centers are located within the tetrahydroisoquinoline portions of the two monomeric halves of the molecule. researchgate.net

Three Consecutive Chiral Axes: Axial chirality arises from hindered rotation around a chemical bond, most commonly a biaryl bond (a bond connecting two aromatic rings). fu-berlin.dewiley-vch.de The spatial arrangement of substituents around this axis is non-planar and results in enantiomeric forms known as atropisomers. fu-berlin.de this compound possesses three such axes, creating a highly constrained and stereochemically defined structure. researchgate.net

The identification and assignment of these chiral elements are fundamental to understanding the molecule's unique three-dimensional shape and its relationship to other related natural products like the mbandakamines. researchgate.net

Table 1: Chiral Elements in this compound

Type of Chiral ElementQuantityLocation
Stereogenic Centers4Tetrahydroisoquinoline Moieties
Axially Chiral Elements3Biaryl Axes

Confirmation of Absolute Configuration through ROESY Correlations

The final and definitive assignment of the absolute stereostructure of this compound relies on advanced Nuclear Magnetic Resonance (NMR) techniques, specifically Rotating-frame Overhauser Effect Spectroscopy (ROESY). This method detects through-space interactions between protons that are in close proximity, providing crucial information about the relative orientation of different parts of the molecule.

For naphthylisoquinoline alkaloids, specific ROESY correlations are indicative of the configuration at the stereogenic centers and the stereochemistry (P or M) of the chiral axes. rsc.org In the case of this compound and its isomers, which are 5,8'-coupled alkaloids, key correlations are observed between protons on the naphthalene ring system and protons on the isoquinoline portion. acs.org For instance, interactions between protons such as H-1′ and those at the C-4 position of the isoquinoline ring (H-4) are only possible in this specific coupling type. acs.org

While the specific ROESY data for this compound itself are part of a comprehensive analysis of it and its isomers (Ancistrocongolines A-C), the methodology is well-established. acs.org For related dimeric compounds, distinct ROESY correlations across the central biaryl axis, such as between H-7′ and Hax-4′′′, are used to definitively establish the M- or P-configuration of that axis. rsc.org Similarly, correlations between protons like H-4ax and H-1′ help to assign the configuration of the naphthalene-isoquinoline axes. rsc.org The collective analysis of these through-space interactions, in conjunction with data from other methods like Electronic Circular Dichroism (ECD), allows for the unambiguous confirmation of the molecule's absolute configuration. rsc.orgrsc.org

Table 2: Representative ROESY/NOESY Correlations for Stereochemical Assignment in Related Naphthylisoquinoline Dimers

Interacting ProtonsStructural Information DeducedReference Compound(s)
H-7′ and Hax-4′′′Establishes M-configuration of the central biaryl axisMbandakamine B2
OMe-4′ and H-7′′′Establishes M-configuration of the central biaryl axisMbandakamine B2
H-4ax and H-1′Helps determine P-configuration of the biaryl axisAncistrolikokine E
H-4eq and H-7′Helps determine P-configuration of the biaryl axisAncistrolikokine E

Chemical Synthesis and Analog Generation of Ancistrocongoline D

Strategies for Regio- and Stereoselective Total Synthesis of Naphthylisoquinoline Alkaloids

While a total synthesis of Ancistrocongoline D itself has not been documented in peer-reviewed literature, the synthetic strategies developed for other members of the naphthylisoquinoline alkaloid family provide a clear roadmap for how its synthesis could be approached.

The total synthesis of naphthylisoquinoline alkaloids is a significant challenge that requires precise control over both regiochemistry (where the two aromatic systems are joined) and stereochemistry (the spatial arrangement of atoms, including the configuration of the chiral axis). ethz.ch Synthetic chemists have developed several powerful methods to construct the core biaryl bond.

Key strategies often involve:

Intermolecular Cross-Coupling Reactions: Methods like the Suzuki, Negishi, and Kumada couplings are used to form the crucial C-C bond between the naphthalene (B1677914) and isoquinoline (B145761) precursors. researchgate.net However, the steric hindrance near the coupling sites, which is necessary for axial stability, can severely hamper the efficiency of these reactions. nih.gov

Intramolecular (Atroposelective) Coupling: To overcome the challenges of intermolecular coupling, strategies that form the biaryl bond intramolecularly have been devised. A prominent example is the "lactone method," developed by Gerhard Bringmann's group. researchgate.net This approach involves tethering the naphthalene and isoquinoline precursors with an ester linkage, forming a lactone bridge. A subsequent intramolecular coupling reaction constructs the biaryl axis, and the final, stereoselective cleavage of the lactone bridge reveals the desired atropisomerically pure product. researchgate.netresearchgate.net This method elegantly separates the bond-forming step from the stereoselective step. researchgate.net

Oxidative Coupling: Phenolic oxidative coupling is another strategy to forge the biaryl bond, mimicking the proposed biosynthetic pathway.

Ring Construction: An alternative to coupling two pre-formed aromatic systems is to construct one of the aromatic rings onto the other, with the axial chirality being induced during the cyclization process. nih.gov

Table 1: Representative Synthetic Strategies for Naphthylisoquinoline Alkaloids

Strategy Key Reaction Advantages Representative Example (Compound)
Lactone Method Intramolecular biaryl coupling followed by atroposelective ring cleavage High regio- and stereoselectivity; applicable to sterically hindered systems. researchgate.net Ancistrocladidine, Ancistrotectorine researchgate.netresearchgate.net
Suzuki Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide Milder conditions and tolerance of various functional groups compared to other cross-coupling methods. researchgate.net Utilized for various biaryl natural products. researchgate.net
[2+2+2] Cycloaddition Metal-catalyzed (e.g., Co, Rh) cycloaddition of alkynes High atom economy; convergent synthesis. nih.gov General approach for biaryl synthesis. nih.gov

The central challenge in synthesizing many naphthylisoquinoline alkaloids, including this compound, is the construction of the stereochemically stable C-C biaryl axis. researchgate.netbeilstein-journals.org This axial chirality arises from restricted rotation (atropisomerism) around the single bond connecting the naphthalene and isoquinoline rings, which is caused by the presence of bulky substituents at the positions ortho to the axis. nih.govbeilstein-journals.org

Key synthetic hurdles include:

Controlling Atropisomerism: The synthesis must not only form the biaryl bond but also control its spatial orientation to yield a single atropisomer (one of two non-superimposable rotational isomers). Many synthetic methods produce a mixture of atropisomers, which can be difficult to separate. researchgate.net

Steric Hindrance: The very substituents that create the stable axial chirality also create significant steric hindrance, making the bond formation itself difficult. nih.gov This often leads to low reaction yields in standard cross-coupling reactions. nih.gov

Conformational Stability: Compared to six-membered biaryl systems (like biphenyls), five-membered heteroaromatic systems can have lower rotational barriers, making it harder to achieve stable axial chirality. up.ac.za While not directly applicable to the naphthyl-isoquinoline bond, this highlights the nuanced challenges in different classes of biaryl compounds.

Stereochemical Transfer: In strategies that rely on existing stereocenters in the precursors to influence the axial chirality, achieving efficient and predictable transfer of stereochemical information is a significant obstacle.

Partial Synthesis and Derivatization Studies of this compound Analogs

Partial synthesis, which starts from a naturally occurring compound or a late-stage intermediate, is a valuable tool for generating analogs for biological testing without undertaking a lengthy total synthesis. researchgate.netquora.com

Many naturally occurring naphthylisoquinoline alkaloids exist as secondary amines within the tetrahydroisoquinoline moiety, while others are N-methylated tertiary amines. researchgate.netpsu.edu N-methylation can significantly alter a molecule's physicochemical properties and biological activity.

While specific N-methylation of this compound has not been reported, standard synthetic methods could be readily applied. A common strategy for the N-methylation of secondary amines involves:

Direct Methylation: Using reagents like methyl iodide (MeI) or dimethyl sulfate (B86663) ((Me)₂SO₄) in the presence of a mild base. beilstein-journals.org

Reductive Amination: Treating the secondary amine with formaldehyde (B43269) followed by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Fukuyama-Mitsunobu Reaction: A two-step process involving activation of the amine as a nitrobenzenesulfonamide, followed by methylation and removal of the activating group. This method is particularly useful in complex settings like solid-phase synthesis. beilstein-journals.org

The presence of other nucleophilic sites in the molecule, such as phenolic hydroxyl groups, would require careful selection of reagents and protecting group strategies to ensure regioselective N-methylation. beilstein-journals.org

Reductive modifications can be used to generate analogs. For instance, a dihydroisoquinoline or an isoquinolinium salt precursor can be reduced to a tetrahydroisoquinoline. A standard reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). ucv.ve This reduction typically creates a new stereocenter at the C-1 position. The stereochemical outcome (cis or trans relative to the substituent at C-3) would depend on the substrate and reaction conditions, potentially leading to a mixture of diastereomers. ucv.ve

Development of Synthetic Analogs for Structure-Activity Relationship Probes

Structure-activity relationship (SAR) studies are crucial for identifying the parts of a molecule (pharmacophores) responsible for its biological activity and for optimizing lead compounds into potential drugs. mdpi.comup.ac.zaasm.org This involves systematically modifying the structure of the lead compound and assessing how these changes affect its biological potency.

This compound has been identified in screens for various biological activities. For example, computational docking studies have suggested it as a potential inhibitor of squalene (B77637) synthase from Leishmania donovani, the parasite that causes leishmaniasis. nih.gov It has also been isolated during bioassay-guided fractionation for antiplasmodial compounds. up.ac.za

To perform a thorough SAR study on this compound, a series of synthetic analogs would be required. Based on the common structural diversity within the naphthylisoquinoline class, key modifications would include:

Variation of the N-substituent: Comparing the activity of the natural secondary amine with its N-methylated analog and potentially larger N-alkyl groups.

Modification of Oxygen-containing Functional Groups: Systematically methylating or demethylating the phenolic hydroxyl and methoxy (B1213986) groups on both the naphthalene and isoquinoline rings.

Changes to the Isoquinoline Ring: Exploring different oxidation states (tetrahydro-, dihydro-, fully aromatic) and stereoisomers at C-1 and C-3.

Alteration of the Substitution Pattern: Synthesizing analogs with different coupling positions between the naphthalene and isoquinoline units (e.g., 5,1' vs. 7,1').

The generation of such analogs, likely through a combination of total and partial synthesis, would provide crucial insights into the structural requirements for the bioactivity of this compound and guide the development of more potent and selective agents. mdpi.com

Biological Activities and Mechanistic Investigations of Ancistrocongoline D

Anti-Protozoal Efficacy of Ancistrocongoline D

Initial studies on a series of newly isolated compounds, including this compound, indicated that their biological activities against various pathogens were evaluated. However, specific findings, particularly quantitative data such as IC50 values from in vitro studies, are not detailed in the available literature for this compound itself.

Antiplasmodial Activities and In Vitro Studies

No specific data on the in vitro antiplasmodial activity of this compound against strains of Plasmodium falciparum could be retrieved from the surveyed literature. Consequently, a data table detailing its efficacy against chloroquine-sensitive or resistant strains cannot be constructed.

Antileishmanial Activities and In Vitro Studies

Similarly, while the broader class of naphthylisoquinoline alkaloids has shown promise in antileishmanial research, specific in vitro studies detailing the activity of this compound against Leishmania species are not available in the public domain.

Antitrypanosomal Activities and In Vitro Studies

The evaluation of this compound against trypanosomal parasites, the causative agents of Chagas disease and African sleeping sickness, was mentioned in preliminary reports. However, detailed results from these in vitro studies, which would be necessary to assess its potential as an antitrypanosomal agent, have not been published.

Anticancer Potential and Cellular Mechanisms

The anticancer potential of this compound remains largely unexplored in the available scientific literature. While related compounds have been investigated for their cytotoxic effects against various cancer cell lines, no such specific data has been reported for this compound.

Inhibition of Cancer Cell Line Growth in In Vitro Models

There is no available data from in vitro studies on the inhibitory effects of this compound on the growth of human cancer cell lines. Therefore, a comprehensive analysis of its cytotoxic or cytostatic activity against different cancer types cannot be provided.

Preferential Cytotoxicity under Nutrient-Deprived Conditions

The concept of preferential cytotoxicity under nutrient-deprived conditions is a key area in modern anticancer research, aiming to target the unique metabolic state of tumor cells. However, no studies have been published that investigate whether this compound exhibits such selective activity.

Investigations into Cell Death Pathways and Associated Phenotypes (e.g., Intracellular Vacuolation)

Direct studies investigating the specific cell death pathways induced by this compound are not currently available. Research into the broader class of isoquinoline (B145761) alkaloids suggests that they can induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis, and autophagy mdpi.com. Apoptosis, or programmed cell death, is a key mechanism by which many natural compounds exert their anti-cancer effects mdpi.com. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which culminate in the activation of caspases that execute cell death nih.gov. For some natural compounds, the induction of apoptosis is associated with an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 oncotarget.com.

Cytoplasmic vacuolization is a morphological phenomenon that can occur in cells undergoing certain types of stress or cell death nih.gov. While often associated with autophagy, it can also be a feature of other cell death modalities like paraptosis, which involves vacuolization originating from the endoplasmic reticulum and mitochondria nih.gov. There is no specific evidence linking this compound to the induction of intracellular vacuolation.

Antimicrobial Spectrum and In Vitro Evaluation

The antimicrobial properties of the broader class of naphthylisoquinoline alkaloids from Ancistrocladus species have been investigated, suggesting potential activity for this compound.

Studies on crude extracts and isolated alkaloid fractions from Ancistrocladus heyneanus have demonstrated antibacterial activity. These extracts have shown efficacy against both Gram-positive and Gram-negative bacteria rjpbcs.com. For instance, extracts have been reported to inhibit the growth of Staphylococcus aureus (Gram-positive), as well as Klebsiella pneumoniae, Escherichia coli, and Salmonella typhi (Gram-negative) rjpbcs.com. Similarly, extracts from the roots of Ancistrocladus tectorius showed more effectiveness against Gram-negative bacteria compared to Gram-positive bacteria tandfonline.com. However, another study on alkaloid fractions from A. heyneanus found that some fractions were active against the Gram-positive S. aureus but not against Gram-negative bacteria . This variability highlights the need for specific testing of this compound.

Table 1: Antibacterial Activity of Alkaloid Extracts from Ancistrocladus Species

Bacterial StrainGram StainingActivity of Ancistrocladus Extracts
Staphylococcus aureusPositiveReported activity rjpbcs.com
Klebsiella pneumoniaeNegativeReported activity rjpbcs.com
Escherichia coliNegativeReported activity rjpbcs.com
Salmonella typhiNegativeReported activity rjpbcs.com

There is limited specific information on the antifungal activity of this compound. However, natural products, including alkaloids, are known to be a rich source of compounds with antifungal properties ijfmr.comnih.govresearchgate.net. The mechanisms of antifungal action for natural compounds are diverse and can include disruption of the fungal cell wall, interference with the plasma membrane, and inhibition of essential enzymes nih.govresearchgate.net. For example, some natural compounds target the synthesis of ergosterol, a key component of the fungal cell membrane nih.gov. While some species of Ancistrocladus have been reported to possess anti-fungal properties, specific data on this compound against fungal pathogens is not available ijfmr.com.

Unraveling Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound have not been elucidated. The following subsections discuss putative targets and pathway modulation based on studies of related isoquinoline alkaloids.

For the broader class of isoquinoline alkaloids, potential molecular targets in cancer cells include nucleic acids and various proteins mdpi.com. Some isoquinoline alkaloids have been shown to bind to DNA and RNA, which can disrupt replication, repair, and transcription processes mdpi.com. This interaction with polynucleic acids is a potential mechanism for their anticancer effects mdpi.com. Additionally, enzyme inhibition is another mode of action. For instance, some naphthoquinones isolated from Ancistrocladus have been found to inhibit topoisomerase, an enzyme crucial for DNA replication and repair researchgate.net.

Research on other natural compounds and isoquinoline alkaloids suggests several cellular pathways that could be modulated. In the context of cancer, signaling pathways that regulate cell proliferation, survival, and apoptosis are common targets. For example, some flavonoids have been shown to inhibit the NF-κB pathway, which is often constitutively active in cancer cells and promotes survival oncotarget.com. The PI3K/Akt and MAPK pathways, which are critical for cell growth and proliferation, are also known to be modulated by various natural compounds oncotarget.com. There is currently no specific data on which cellular pathways are modulated by this compound.

Computational Studies on Ligand-Target Interactions (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been employed to investigate the potential ligand-target interactions of this compound, offering insights into its mechanism of action at a molecular level. These in silico approaches are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein, thereby helping to identify potential molecular targets and elucidate the structural basis of biological activity.

One notable computational investigation focused on the interaction of this compound with Leishmania donovani squalene (B77637) synthase (LdSQS), a key enzyme in the ergosterol biosynthesis pathway of the parasite. nih.gov Ergosterol is a vital component of the cell membranes of Leishmania and is essential for their survival and proliferation. nih.gov The inhibition of LdSQS represents a promising therapeutic strategy against leishmaniasis, as the enzyme in the parasite is significantly different from its human homologue. nih.gov

In this study, molecular docking simulations were performed to predict the binding mode and affinity of this compound to the LdSQS enzyme. The results indicated that this compound exhibited a favorable binding affinity for the target enzyme. nih.gov The specific findings of this computational screening are summarized in the table below.

CompoundBinding Affinity (kcal/mol)Inhibition Constant (Ki)Molecular TargetReference
This compound-8.39703.8 nMLeishmania donovani squalene synthase (LdSQS) nih.gov

The predicted binding affinity and inhibition constant suggest that this compound has the potential to act as an inhibitor of LdSQS. nih.gov Such computational findings provide a valuable foundation for further experimental validation and for the rational design of more potent inhibitors based on the this compound scaffold. While the initial isolation and characterization of this compound from Ancistrocladus congolensis focused on its evaluation against pathogens like those responsible for malaria and Chagas disease, this computational study highlights a specific and promising mechanism of action against Leishmania donovani. nih.gov

Structure Activity Relationship Sar Studies of Ancistrocongoline D and Naphthylisoquinoline Alkaloids

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the biological activity of naphthylisoquinoline alkaloids. uou.ac.innih.gov This is because biological targets such as enzymes and receptors are themselves chiral, leading to specific interactions with only one of a pair of stereoisomers. uou.ac.in For naphthylisoquinoline alkaloids, both stereogenic centers and axially chiral elements are critical determinants of their pharmacological effects. researchgate.netrsc.org

The isoquinoline (B145761) portion of many naphthylisoquinoline alkaloids contains one or more stereogenic centers, typically at the C-1 and C-3 positions. The absolute configuration of these centers can significantly influence biological activity. For instance, in a study of dioncophylline C and its atropo-diastereomer, a five-fold difference in antiplasmodial potency was observed, highlighting the importance of the stereochemical arrangement. nih.gov

Similarly, investigations into the anti-Babesia activity of dioncophylline A and its derivatives revealed that N-methylation and the configuration at stereocenters have a strong impact on their efficacy. nih.gov The naturally occurring N-methyl-7-epi-dioncophylline A was found to be the most potent compound in the series. nih.gov The configuration at C-3 is particularly noteworthy. Ancistrocladaceae-type alkaloids typically possess an S-configuration at C-3, while Dioncophyllaceae-type alkaloids have an R-configuration at this position. rsc.orgrsc.org This subtle difference in stereochemistry can lead to substantial variations in biological activity.

Furthermore, the presence or absence of a C-N double bond, which affects the stereocenter at C-1, has been shown to modulate the anti-trypanosomal activity of these compounds. uga.edu The loss of this double bond and the creation of an additional stereocenter at C-1 often result in reduced activity. uga.edu

A defining feature of most naphthylisoquinoline alkaloids is the presence of a sterically hindered biaryl axis connecting the naphthalene (B1677914) and isoquinoline moieties. researchgate.netacs.org This restricted rotation gives rise to atropisomerism, where the molecule exists as a pair of non-superimposable, mirror-image conformers (atropisomers). researchgate.netacs.org This axial chirality is a crucial element of their stereochemistry and significantly impacts their biological activity. d-nb.infonih.gov

The influence of axial chirality has also been observed in the antiproliferative activity of fully dehydrogenated naphthylisoquinoline alkaloids against leukemia cells. d-nb.info In these compounds, the biaryl axis is the sole element of chirality, and its configuration is a key determinant of their cytotoxic potential. d-nb.info The stability of this chiral axis can range from freely rotating to configurationally stable, depending on the steric bulk of the substituents ortho to the axis. acs.org

Effect of Substituent Variations on Pharmacological Profile

The type and placement of substituent groups on the naphthalene and isoquinoline rings are critical in defining the pharmacological properties of these alkaloids.

Methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are common substituents in naphthylisoquinoline alkaloids, and their presence and position significantly influence bioactivity.

In antiplasmodial studies, the substitution of a hydroxyl group with a methoxy group led to a notable decrease in activity. nih.gov For example, comparing the IC50 values of naphthyldihydroisoquinolines showed that the methoxy-substituted compounds were significantly less potent than their hydroxylated counterparts. nih.gov This suggests that the hydroxyl group may be involved in crucial hydrogen bonding interactions with the biological target.

Conversely, the position of a methyl group can enhance activity. A methyl substituent in the para position relative to the biaryl axis in a phenylisoquinoline derivative resulted in a more than two-fold increase in antiplasmodial potency compared to analogues with hydrogen, trifluoromethyl, or chlorine at the same position. nih.gov

The degree of methylation can also be a determining factor. In a series of C-5,C-8′-coupled naphthylisoquinolines tested for anti-Trypanosoma cruzi activity, the fully methylated ancistroealaine A was the most potent. uga.edu Progressive demethylation, particularly at the C-6 position, led to a reduction in activity. uga.edu

Hydroxyl (-OH) groups are key functional groups that can significantly impact the pharmacological profile of naphthylisoquinoline alkaloids, often through their ability to act as hydrogen bond donors. nih.gov

As mentioned previously, the replacement of a hydroxyl group with a methoxy group resulted in a significant loss of antiplasmodial activity, indicating the importance of the hydroxyl function. nih.gov In another study on anti-trypanosomal compounds, the presence of hydroxyl groups at C-4 and C-6 in ancistrolikokine D resulted in lower activity compared to other analogues. uga.edu

Influence of Coupling Positions and Ring Systems

The coupling position dictates the geometry of the biaryl axis and the spatial relationship between the two ring systems. acs.org This, in turn, influences how the molecule can interact with its biological target. For example, studies on alkaloids from Ancistrocladus abbreviatus have shown a wide diversity of coupling types, each associated with a unique structural and potentially biological profile. rsc.orgd-nb.info

Furthermore, the nature of the isoquinoline ring system itself can vary. While most alkaloids possess a tetrahydroisoquinoline or a fully dehydrogenated isoquinoline core, rare examples of ring-contracted isoindolinone systems have been discovered. rsc.org These "naphthylisoindolinone" alkaloids, such as the ancistrobrevolines, represent a significant structural deviation and exhibit distinct cytotoxic activities. rsc.org The discovery of seco-naphthylisoquinoline alkaloids, where the isoquinoline ring is cleaved, further expands the structural diversity and potential pharmacological profiles of this fascinating class of natural products. nih.gov

Computational Approaches to Structure-Activity Relationship Analysis

To complement experimental SAR studies and accelerate the drug discovery process, computational methods are increasingly employed. oncodesign-services.comkuleuven.be These in silico techniques provide powerful tools for predicting the biological activity of novel compounds and for elucidating the molecular interactions that govern their efficacy. collaborativedrug.commdpi.com

In silico modeling, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, has been successfully applied to naphthylisoquinoline alkaloids. acs.org These models establish a mathematical correlation between the three-dimensional properties of a series of compounds and their experimentally determined biological activities. acs.org

For instance, a 3D-QSAR study using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method was conducted on a diverse set of 53 antimalarial naphthylisoquinoline alkaloids. The resulting model demonstrated good predictive power and generated 3D contour maps. acs.org These maps highlight regions around the molecular scaffold where steric, electrostatic, or hydrophobic fields positively or negatively influence antimalarial activity. Such insights are invaluable for guiding the design and synthesis of new analogues with potentially enhanced potency. acs.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. nih.govdergipark.org.tr This method has been instrumental in understanding the mechanism of action for naphthylisoquinoline alkaloids at the molecular level. nih.govmdpi.com

Docking studies have been performed to investigate the binding of these alkaloids to various therapeutic targets. A notable study explored a library of 65 naphthylisoquinoline alkaloids against the main protease (Mpro) of SARS-CoV-2. nih.gov The simulations identified korupensamine A, a 5,8'-linked alkaloid, as a potent inhibitor. Crucially, the model also explained the observed atroposelectivity, as its atropisomeric twin, korupensamine B, which differs only in the axial configuration, was inactive. nih.gov This demonstrates the high structural and stereochemical specificity of the ligand-target interaction.

In another example, the dimeric naphthylisoquinolines jozimine A₂ and michellamine B were docked into the NF-κB protein to explore their cytotoxic effects on leukemia cells. mdpi.com The calculations predicted favorable binding affinities and identified key interactions within the protein's binding pocket. Such studies provide a rational basis for the observed biological activities and offer a detailed view of the ligand-receptor interactions that can be leveraged for future drug design. nih.govmdpi.com

Table 2: Predicted Binding Free Energies of Dimeric Naphthylisoquinoline Alkaloids to NF-κB
CompoundTarget ProteinPredicted Binding Free Energy (kcal/mol)
Jozimine A₂NF-κB-8.20 ± 0.00
Michellamine BNF-κB-11.11 ± 0.02

Data sourced from reference mdpi.com.

Q & A

Q. What are the critical gaps in current literature on Ancistrocongoline D, and how can researchers identify them systematically?

To identify gaps, conduct a structured literature review using databases like PubMed, SciFinder, and Web of Science, focusing on peer-reviewed articles (avoiding unreliable sources like benchchem.com ). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to categorize existing studies. Analyze inconsistencies in reported bioactivity, synthesis methods, or mechanistic data. For example, discrepancies in IC50 values across studies may indicate variability in assay conditions or compound purity, warranting further investigation .

Q. What standard analytical techniques are validated for characterizing this compound’s structural and functional properties?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are foundational for structural elucidation. For bioactivity profiling, use cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies, ensuring protocols align with REPRODUCE guidelines for reproducibility. Cross-validate results with orthogonal methods (e.g., HPLC for purity validation) and reference primary literature for established protocols .

Q. How should researchers design a hypothesis-driven study to explore this compound’s mechanism of action?

Formulate hypotheses based on structural analogs or computational docking studies (e.g., using AutoDock Vina). Design experiments to test specific pathways: for example, siRNA knockdown of suspected molecular targets followed by dose-response assays. Include controls for off-target effects (e.g., inactive enantiomers) and use statistical tools like ANOVA with post-hoc tests to analyze significance. Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved methodologically?

Conduct a meta-analysis of published datasets, applying heterogeneity tests (e.g., I² statistic) to identify sources of variation. Replicate key studies under standardized conditions, controlling for variables like solvent choice (DMSO vs. saline) or cell-line specificity. Use sensitivity analyses to assess robustness. Engage in collaborative data-sharing platforms (e.g., Zenodo) to crowdsource validation, and consult domain experts to evaluate methodological flaws (e.g., unaccounted confounding variables) .

Q. What strategies optimize the synthetic yield of this compound while minimizing by-products?

Employ Design of Experiments (DoE) approaches, such as response surface methodology (RSM), to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Characterize intermediates via LC-MS and troubleshoot side reactions using computational tools (e.g., DFT calculations for transition-state analysis). Compare yields against literature benchmarks and document deviations in open lab notebooks for transparency .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply systems biology models to identify hub targets or synergistic pathways. Validate findings with CRISPR-Cas9 gene editing or chemical probes. Address data integration challenges (e.g., batch effects) via normalization algorithms and replicate experiments .

Methodological and Ethical Considerations

Q. What frameworks ensure ethical rigor in in vivo studies of this compound?

Follow ARRIVE 2.0 guidelines for animal studies, including power analysis for sample size determination and blinding during data collection. Obtain ethics approval for protocols addressing humane endpoints and 3R principles (Replacement, Reduction, Refinement). For human cell lines, verify provenance and consent status via databases like ATCC .

Q. How should researchers address reproducibility challenges in this compound research?

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChEMBL or Figshare. Document experimental details using MIAME (for genomics) or MIAPE (for proteomics) standards. Perform internal replication studies and publish negative results to mitigate publication bias .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for dose-response studies of this compound?

Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Assess goodness-of-fit via R² and AIC metrics. For high-throughput screens, apply false discovery rate (FDR) correction. Visualize data with tools like GraphPad Prism, ensuring error bars represent SEM or SD as justified .

Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound derivatives?

Train models on public datasets (e.g., ChEMBL) using features like molecular descriptors (LogP, polar surface area) or fingerprint vectors. Validate predictions with leave-one-out cross-validation and external test sets. Prioritize compounds for synthesis via Pareto optimization of potency and synthetic accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.